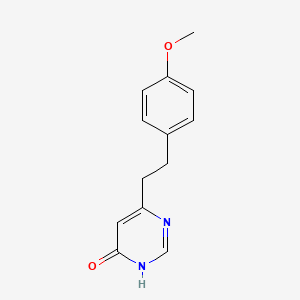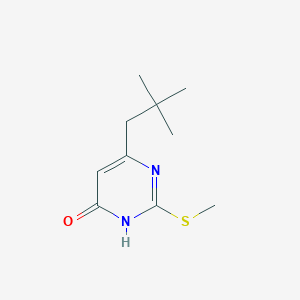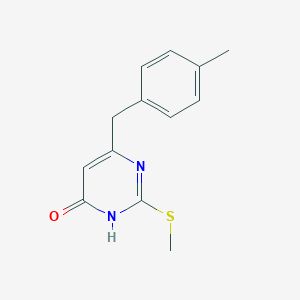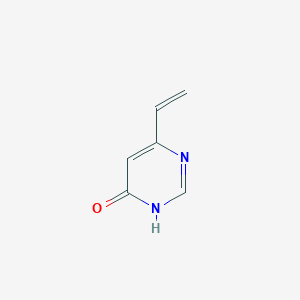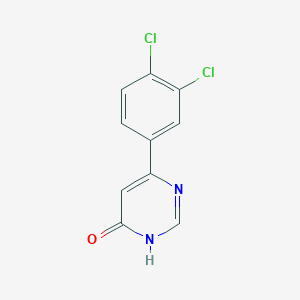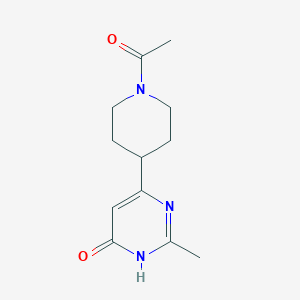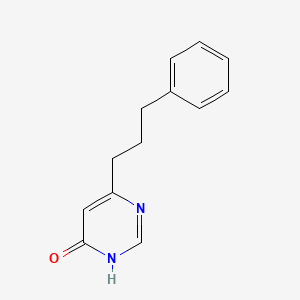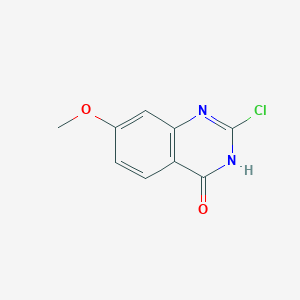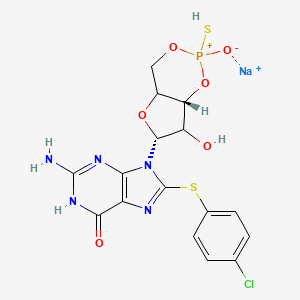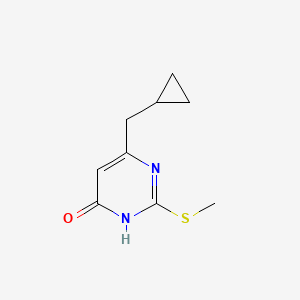
5,7-Dichloroquinazolin-4(3H)-one
Descripción general
Descripción
5,7-Dichloroquinazolin-4(3H)-one is a chemical compound with the molecular formula C8H4Cl2N2O. It is a type of quinazolinone, a class of organic compounds that are important in medicinal chemistry .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One study mentioned the acylation of quinazolin-4(3H)-one with acetyl chloride, which generated 4-acetoxyquinazoline as a sole product . Another study synthesized a series of quinazolin-4(3H)-one derivatives containing a (1,3-diphenyl-1H-pyrazol-4-yl) core .Molecular Structure Analysis
The molecular structure of 5,7-Dichloroquinazolin-4(3H)-one includes a total of 19 bonds. There are 15 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 amidine derivative, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis
Quinazolinones and their derivatives have been found to possess a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The antimicrobial activity of these derivatives is especially notable against gram-positive strains and fungi, which they interact with through their cell wall and DNA structures .Physical And Chemical Properties Analysis
The molecular weight of 5,7-Dichloroquinazolin-4(3H)-one is 215.03 g/mol. More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Antihyperglycemic Activity
5,7-Dichloroquinazolin-4(3H)-one has been studied for its potential antihyperglycemic activity. A research study synthesized a series of 2-sec-amino-3H-quinazolin-4-ones and evaluated them for antihyperglycemic effects in rat models, finding significant reductions in blood glucose levels (Ram, Farhanullah, Tripathi, & Srivastava, 2003).
Anticancer Activity
This compound has been implicated in anticancer research. One study synthesized polyhalo 2-aryl-4-aminoquinazolines, including derivatives of 5,7-Dichloroquinazolin-4(3H)-one, and evaluated their anticancer activities against various human cell lines. Some of these compounds showed significant growth inhibitory activities (Yan, Dong, Peng, Fan, Zhang, & Lin, 2013).
Platinum(II) Complexes and Cytotoxic Effects
A study involving the creation of platinum(II) complexes with 5,7-dichloroquinazolin-4(3H)-one as a ligand reported cytotoxic effects on human fibroblasts and carcinoma cell lines. This research suggests potential in cancer treatment (Živković, Kljun, Ilic-Tomic, Pavic, Veselinović, Manojlović, Nikodinović-Runić, & Turel, 2018).
Antitubercular and Antibacterial Activities
Another application of this compound is in the field of infectious diseases. A study synthesized analogs derived from 3-amino-2-arylquinazolin-4(3H)-one and tested them for their antitubercular and antibacterial activities, finding significant effects against specific bacteria and Mycobacterium tuberculosis (Rao & Subramaniam, 2015).
Corrosion Inhibition
5,7-Dichloroquinazolin-4(3H)-one derivatives have also been studied as corrosion inhibitors. Research exploring Schiff base compounds derived from quinazoline showed effective inhibition of mild steel corrosion in hydrochloric acid, suggesting industrial applications (Khan, Basirun, Kazi, Ahmed, Magaji, Ahmed, Khan, Rehman, & Badry, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
5,7-dichloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKJHFHUSYYJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CNC2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-3,4-dihydroquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





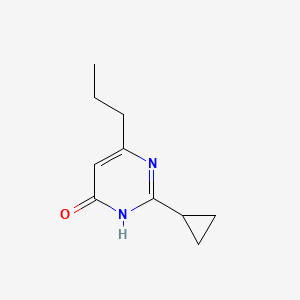
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)
